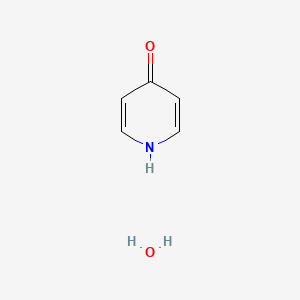

4-Pyridinol hydrate

Description

Historical Context and Evolution of Research on 4-Pyridinol and its Tautomers

The study of tautomerism in heterocyclic compounds, such as 4-pyridinol, has a rich history dating back to the early 20th century. Initially, the focus was on establishing the dominant tautomeric form in different phases. Early chemical and spectroscopic investigations provided evidence for the existence of both the hydroxy (enol) form, 4-hydroxypyridine (B47283), and the keto form, 4-pyridone. wikipedia.orgchemtube3d.com

The understanding of this tautomeric equilibrium has evolved significantly with the advancement of analytical and computational techniques. In the gas phase, the enol form (4-hydroxypyridine) is favored, while in solution and the solid state, the keto form (4-pyridone) predominates due to intermolecular hydrogen bonding. wikipedia.orgresearchgate.net This phase-dependent tautomerism has made the 4-pyridinol/4-pyridone system a classic case study in physical organic chemistry.

The investigation into the hydrated forms of 4-pyridinol is a more recent development. The discovery and characterization of a complex crystalline structure, a 4-pyridone 6/5-hydrate, highlighted the intricate role of water molecules in stabilizing the pyridone tautomer and influencing its supramolecular assembly. researchgate.nettu-braunschweig.de This finding opened new avenues for research into the specific interactions between water and the tautomeric forms of 4-pyridinol.

Significance as a Model System in Organic and Computational Chemistry

4-Pyridinol hydrate (B1144303) serves as an exemplary model system for investigating several fundamental concepts in both organic and computational chemistry.

In Organic Chemistry:

Tautomerism: The distinct phase-dependent tautomeric equilibrium of 4-pyridinol provides a clear and experimentally accessible example of keto-enol tautomerism, a fundamental concept in organic chemistry. wikipedia.orgchemtube3d.comresearchgate.net

Hydrogen Bonding: The hydrated crystal structures of 4-pyridone showcase the critical role of hydrogen bonding in determining molecular conformation and crystal packing. The intricate network of hydrogen bonds between the pyridone molecules and water molecules provides a tangible illustration of these non-covalent interactions. researchgate.nettu-braunschweig.de

Supramolecular Chemistry: The self-assembly of 4-pyridone and water molecules into a complex hydrate demonstrates principles of supramolecular chemistry, where intermolecular forces direct the formation of well-defined, larger-order structures. acs.org

In Computational Chemistry:

Benchmarking Computational Methods: The relatively simple structure of 4-pyridinol and its well-characterized tautomeric behavior make it an ideal system for testing and validating new computational methods. wayne.edunih.gov Theoretical calculations of tautomeric energies, hydration enthalpies, and spectroscopic properties can be directly compared with experimental data to assess the accuracy of different computational approaches. chemrevlett.com

Modeling Solvation: The study of 4-pyridinol-water clusters provides insights into the microscopic details of solvation. chemrxiv.orgnih.gov Computational models can simulate the step-wise hydration of the molecule, revealing the energetic contributions of individual water molecules and the structural changes they induce. nih.gov

Understanding Intermolecular Interactions: Computational analysis of the 4-pyridone hydrate crystal structure allows for a detailed examination of the various intermolecular forces at play, including hydrogen bonding and van der Waals interactions. researchgate.net This helps in understanding the factors that govern crystal engineering and the formation of molecular solids.

The following table summarizes the key aspects of 4-Pyridinol as a model system:

| Feature | Significance in Organic Chemistry | Significance in Computational Chemistry |

| Tautomerism | Demonstrates fundamental keto-enol equilibrium. | Provides a benchmark for calculating relative energies of tautomers. |

| Hydrogen Bonding | Illustrates the role of H-bonds in structure and stability. | Allows for the study of H-bond networks and their energetic contributions. |

| Hydration | Shows the influence of water on tautomeric preference. | Enables the modeling of solute-solvent interactions and hydration shells. |

| Crystal Structure | Provides a concrete example of supramolecular assembly. | Facilitates the validation of crystal structure prediction algorithms. |

Overview of Key Academic Research Areas related to 4-Pyridinol Hydrate

The unique properties of this compound have spurred research in several key academic areas:

Crystal Engineering and Supramolecular Chemistry: A primary focus of research has been the elucidation and analysis of the crystal structure of 4-pyridone hydrates. The complex 6/5-hydrate, with its intricate network of hydrogen bonds, has been a subject of detailed crystallographic studies. researchgate.nettu-braunschweig.de This research aims to understand the principles of molecular recognition and self-assembly that govern the formation of such complex solid-state structures.

Computational and Theoretical Chemistry: this compound is a popular subject for computational studies. These investigations range from high-level ab initio calculations on small 4-pyridinol-water clusters to molecular dynamics simulations of the bulk hydrated system. wayne.educhemrxiv.orgnih.gov Theoretical studies aim to predict the structure, energetics, and spectroscopic properties of the hydrated species, providing a molecular-level understanding of the experimental observations.

Spectroscopic Studies: Various spectroscopic techniques, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to probe the structure and dynamics of 4-pyridinol and its hydrate. researchgate.net These studies provide valuable information on the tautomeric equilibrium in different environments and the nature of the hydrogen bonding interactions with water molecules.

Organic Synthesis and Materials Science: While not a primary focus, the understanding of 4-pyridinol's behavior in the presence of water has implications for its use in organic synthesis. The selective crystallization of a particular tautomer in its hydrated form could be exploited in separation and purification processes. Furthermore, the hydrogen-bonded networks in 4-pyridone hydrates are of interest in the design of new materials with specific properties. nih.govnih.gov

The following table provides a summary of key research findings in these areas:

| Research Area | Key Findings |

| Crystal Engineering | Determination of the complex crystal structure of 4-pyridone 6/5-hydrate, revealing a layered structure with extensive hydrogen bonding between pyridone and water molecules. researchgate.nettu-braunschweig.de |

| Computational Chemistry | Ab initio calculations confirm the stability of the 4-pyridone tautomer in the presence of water molecules, with the hydrate's stability arising from a cooperative hydrogen-bonding network. wayne.edunih.gov |

| Spectroscopy | Spectroscopic data show shifts in vibrational frequencies upon hydration, consistent with the formation of strong hydrogen bonds between the C=O and N-H groups of 4-pyridone and water molecules. researchgate.net |

| Organic Synthesis | The controlled hydration and dehydration of 4-pyridinol can be used to selectively isolate the 4-pyridone tautomer. chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyridin-4-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQDNEVKDRVHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599777 | |

| Record name | Pyridin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158868-14-5 | |

| Record name | Pyridin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomeric Equilibrium and Dynamics of 4 Pyridinol/4 Pyridone Systems

Fundamental Principles of Pyridinol-Pyridone Tautomerism

The tautomeric relationship between 4-pyridinol and 4(1H)-pyridone is a classic example of prototropic tautomerism, where the isomers differ in the location of a proton and the position of double bonds. This interplay between the aromatic hydroxy form and the non-aromatic but resonance-stabilized pyridone form dictates the chemical behavior of the system.

Hydroxy-Oxo Tautomerism (4-Pyridinol ⇌ 4(1H)-Pyridone)

The core of this phenomenon is the reversible interconversion between the enol tautomer, 4-pyridinol (also known as 4-hydroxypyridine), and the keto tautomer, 4(1H)-pyridone. chemtube3d.com In this equilibrium, a proton migrates from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring, accompanied by a rearrangement of the pi-electron system within the ring.

The 4-pyridinol form possesses a fully aromatic pyridine ring, which contributes to its stability. chemtube3d.com Conversely, the 4(1H)-pyridone form is not aromatic in the same sense but benefits from the high stability of the amide group and a significant charge-separated resonance contributor where the negative charge resides on the electronegative oxygen atom and the positive charge is delocalized within the ring. stackexchange.com This charge separation results in a large dipole moment for the pyridone tautomer.

Role in Nucleobase Analogs and Related Heterocyclic Systems

The tautomeric state of nucleobases and their analogs is a critical determinant of their function in genetic processes. researchgate.net The 4-pyridone scaffold is a key component of various nucleobase analogs designed to study DNA and RNA structure and function or to act as therapeutic agents. researchgate.netnih.gov The tautomeric equilibrium of these analogs can directly influence their hydrogen bonding patterns and, consequently, their base-pairing fidelity during DNA replication and transcription. researchgate.netnih.gov

For instance, pyridone C-nucleosides have been investigated for their ability to pair with natural nucleobases. A shift in the tautomeric equilibrium from the lactam (keto) to the lactim (enol) form can alter the hydrogen bond donor-acceptor pattern, potentially leading to mispairing. researchgate.net The study of substituted pyridone nucleoside analogs has shown that the predominance of a particular tautomer can affect their biological activity. For example, certain fluoropyridone analogs of antiviral drugs were found to exist predominantly in the lactim form, which presented a hydrogen bonding pattern suitable for pairing with guanine instead of the expected adenine (B156593). researchgate.net This highlights the importance of controlling the tautomeric equilibrium in the design of nucleobase analogs with specific biological targets. The principles of pyridinol-pyridone tautomerism also extend to other heterocyclic systems, such as pyrimidinones, where the introduction of additional nitrogen atoms in the ring can further influence the position of the tautomeric equilibrium. nih.govresearchgate.net

Thermodynamic and Kinetic Characterization of Tautomerism

The position of the tautomeric equilibrium is governed by the relative thermodynamic stabilities of the 4-pyridinol and 4(1H)-pyridone forms, which are, in turn, significantly influenced by the surrounding medium.

Gas-Phase Tautomeric Preferences and Energy Differences

In the gas phase, in the absence of intermolecular interactions, the 4-pyridinol tautomer is generally the more stable form. stackexchange.comwikipedia.org This preference is attributed to the aromaticity of the pyridine ring in the hydroxy form. nih.gov Numerous computational studies have been conducted to quantify the energy difference between the two tautomers in the gas phase.

Ab initio and density functional theory (DFT) calculations have consistently shown that 4-hydroxypyridine (B47283) is more stable than 4-pyridone in the gas phase. nih.govwayne.edu The calculated energy differences vary depending on the level of theory and basis set used, but generally fall within a range of a few kilocalories per mole. For example, a computational investigation at the BHandHLYP/6-311+G(d,p) level of theory confirmed the dominance of the lactim (4-pyridinol) form in the gas phase. nih.gov Another study combining geometry optimization, polarization functions, correlation energy, and zero-point vibration energy estimated 4-hydroxypyridine to be 2.4 kcal/mol more stable than 4-pyridone. wayne.edu

| Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | More Stable Tautomer |

| BHandHLYP | 6-311+G(d,p) | Not specified, but lactim dominant | 4-Pyridinol |

| Ab initio (with corrections) | Not specified | 2.4 | 4-Pyridinol |

This table presents theoretical calculations of the energy difference between 4-Pyridinol and 4(1H)-Pyridone in the gas phase.

Experimental determination of the gas-phase equilibrium is challenging, but studies on related systems like 2-hydroxypyridine (B17775)/2-pyridone have provided valuable insights that are often extrapolated to the 4-substituted isomer. acs.orgrsc.org

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium of the 4-pyridinol/4-pyridone system is exquisitely sensitive to the solvent environment. stackexchange.com The general trend is a shift towards the more polar 4(1H)-pyridone tautomer in polar solvents. stackexchange.com

In non-polar solvents, such as cyclohexane and chloroform, the tautomeric equilibrium is more balanced, with comparable amounts of both the 4-pyridinol and 4(1H)-pyridone forms present. stackexchange.comacs.org In these environments, the intrinsic stability of the aromatic 4-pyridinol tautomer plays a more significant role.

Conversely, in polar solvents, particularly protic solvents like water and alcohols, the equilibrium shifts dramatically to favor the 4(1H)-pyridone tautomer. stackexchange.comacs.org This is due to the preferential solvation and stabilization of the highly polar pyridone form, which has a significantly larger dipole moment than the pyridinol form. acs.org The ability of polar solvents to form hydrogen bonds with the N-H and C=O groups of the pyridone tautomer further contributes to its stabilization. chemtube3d.com

Theoretical studies using self-consistent reaction field (SCRF) theory have successfully predicted the linear dependence of the logarithm of the tautomeric equilibrium constant (log KT) on solvent polarity parameters, such as the Kosower Z value. acs.org These calculations support the experimental observation that increasing solvent polarity drives the equilibrium towards the pyridone form.

| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Preference |

| Gas Phase | 1 | 4-Pyridinol |

| Cyclohexane | 2.02 | Comparable amounts of both tautomers |

| Chloroform | 4.81 | Comparable amounts of both tautomers |

| Acetonitrile | 37.5 | 4(1H)-Pyridone |

| Water | 80.1 | 4(1H)-Pyridone |

This table illustrates the influence of solvent polarity on the tautomeric equilibrium of the 4-Pyridinol/4(1H)-Pyridone system.

Tautomerization Barriers and Proton Transfer Pathways

The conversion between the 4-pyridinol and 4-pyridone tautomers involves overcoming a significant energy barrier, particularly in the absence of a catalyst. Ab initio calculations have been employed to investigate these barriers. For the uncatalyzed, non-solvated interconversion, the energy barrier for the 1,3-proton transfer is computationally estimated to be very high, suggesting that the reaction would likely occur under high thermal conditions or via proton tunneling nih.gov.

Water molecules play a crucial role in lowering this activation energy. By acting as a "proton shuttle," water can facilitate the proton transfer through a two-step mechanism: deprotonation from one site followed by protonation at another masterorganicchemistry.com. Computational studies on the related 2-pyridone system show that the presence of even a single water molecule can significantly reduce the tautomerization barrier wuxiapptec.com. The proton transfer process in water clusters involves the interconversion between covalent and hydrogen bonds, and theoretical studies on pyridine protonation indicate that a minimum number of water molecules are needed for the process to be spontaneous nih.gov.

Excited State Tautomerism and Phototautomerization Mechanisms

Upon photoexcitation, the 4-pyridinol/4-pyridone system can undergo excited-state intramolecular proton transfer (ESIPT). This process leads to the formation of an excited tautomer that may have different photophysical properties, such as a large Stokes shift in its fluorescence spectrum rsc.orgacs.org. In related hydroxyphenylpyridine systems, the ESIPT process is found to be essentially barrierless and occurs on an ultrafast timescale, typically within femtoseconds rsc.org.

The mechanism involves the redistribution of electron density upon excitation, which can significantly alter the acidity and basicity of the functional groups, facilitating proton transfer mdpi.com. In some cases, the excited tautomer deactivates through a nonradiative pathway, leading to quenching of fluorescence nih.gov. The efficiency and characteristics of ESIPT can be tuned by the introduction of various substituents and are influenced by the surrounding medium, such as being more efficient in a rigid polymer matrix compared to a fluid solution nih.gov.

Aromaticity and Tautomerism in the 4-Pyridinol System

Aromaticity is a key concept in understanding the stability and reactivity of the 4-pyridinol/4-pyridone tautomers. Both forms can be considered aromatic, but the degree of aromaticity differs, influencing the position of the tautomeric equilibrium stackexchange.comchemtube3d.comnih.gov.

Quantification of Aromaticity Changes Across Tautomeric Forms

The aromaticity of the tautomers can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) bohrium.comnih.gov. These studies consistently show that the tautomerization from the 4-pyridinol (lactim) form to the 4-pyridone (lactam) form results in a significant gain in aromaticity bohrium.comnih.gov. The 4-pyridone form possesses a delocalized π-electron system, which contributes to its aromatic character and stability nih.gov. The charge-separated resonance contributor of 4-pyridone, which is aromatic, is greatly preferred over the nonaromatic, charge-separated form of 4-hydroxypyridine stackexchange.com.

| Tautomer | Aromaticity Index | Finding | Reference |

|---|---|---|---|

| 4-Pyridone (Lactam) | HOMA, EDDB, NBOdel, NICS, AICD | Greater aromaticity gain upon tautomerization. | bohrium.comnih.gov |

| 4-Pyridinol (Lactim) | HOMA, EDDB, NBOdel, NICS, AICD | Dominant in the gas phase but less aromatic. | bohrium.comnih.gov |

Correlation Between Intramolecular Hydrogen Bonding and Aromaticity

In systems capable of forming hydrogen bonds, a cooperative effect between hydrogen bonding and aromaticity can be observed. For self-assembling chains of 4-pyridone, computational analyses have shown that intermolecular N-H···O=C hydrogen bonding interactions polarize the exocyclic C=O bond. This polarization increases the 4n+2 π-electron delocalization within the six-membered ring, leading to an enhanced π-aromatic character nih.gov. Consequently, the hydrogen bonds themselves are strengthened, demonstrating a positive feedback loop between hydrogen bonding and aromaticity nih.gov. While 4-pyridinol itself does not form intramolecular hydrogen bonds between the tautomerizing groups, this principle highlights the strong interplay between hydrogen bonding interactions (like those with water) and the electronic structure that governs aromaticity.

Protonation Effects on Tautomeric Forms

Protonation introduces significant changes to the electronic structure of the tautomers. The site of protonation can influence the stability and chemical properties of the resulting cation. In the case of pyridones, the protonation of a given atom increases its ability to accommodate electron density, leading to a polarization of the molecular orbitals acs.org. This polarization is evident when comparing the keto form, where orbitals are polarized toward the nitrogen site, and the enol form, where they are biased toward the oxygen atom acs.orgnih.gov.

The presence or absence of a proton bound to the nitrogen atom creates a large chemical shift in X-ray absorption spectra, which can be used to experimentally distinguish between tautomers in a mixture nih.gov. Furthermore, theoretical studies on pyridine show that the protonation process is heavily dependent on the solvent; it requires at least four water molecules to become spontaneous, highlighting the crucial role of hydration in stabilizing the protonated species nih.gov. This solvent stabilization, driven by hydrogen bonding, is a key factor in the acidity and tautomeric equilibria of the hydroxypyridine/pyridone system in aqueous solutions nih.govresearchgate.netacs.org.

Microconstant Determination for Protonated Pyridinol Ligands in Aqueous Solution

The tautomeric equilibrium between 4-pyridinol (the enol form) and 4-pyridone (the keto form) is significantly influenced by the solvent. In aqueous solutions, the equilibrium heavily favors the 4-pyridone tautomer. nih.govwikipedia.org This preference is attributed to the greater polarity of the pyridone form and its ability to form strong hydrogen bonds with water molecules. chemtube3d.com

The protonation of the 4-pyridinol/4-pyridone system adds another layer of complexity to this equilibrium. Protonation can occur at either the nitrogen atom or the oxygen atom, leading to different cationic species. The determination of the individual microscopic equilibrium constants (microconstants) for these protonation and tautomeric equilibria is crucial for a complete understanding of the system's behavior in acidic solutions.

The relevant equilibria for the protonated 4-pyridinol/4-pyridone system can be depicted as a scheme involving multiple species. By applying mathematical models and, in some cases, making reasonable assumptions based on the known predominance of the pyridone tautomer, it is possible to dissect the macroscopic pKa values into the individual microconstants. These microconstants would quantify the acidity of each tautomer's protonated form and the equilibrium constant for the tautomerization of the protonated species.

Impact of Protonation on Tautomeric Stability and Interconversion Dynamics

Protonation has a profound impact on the relative stability of the 4-pyridinol and 4-pyridone tautomers and the dynamics of their interconversion.

Impact on Tautomeric Stability:

Computational studies, including ab initio calculations, have been employed to investigate the relative stabilities of the tautomers in both the neutral and protonated states. wayne.edu In the gas phase, the 4-pyridinol form is generally found to be more stable than the 4-pyridone form. wayne.edu However, in aqueous solution, this stability is reversed in favor of the 4-pyridone tautomer. nih.gov

Upon protonation, the relative stability of the tautomers is further altered. The positive charge introduced by protonation can be delocalized through resonance structures. The extent of this delocalization and the resulting stability of the protonated species will differ for the pyridinol and pyridone forms. For the protonated 4-pyridone, the positive charge can be effectively delocalized over the ring and the exocyclic oxygen atom. In contrast, for the protonated 4-pyridinol, the charge delocalization is primarily within the aromatic ring. The greater charge delocalization in the protonated 4-pyridone form is expected to contribute to its increased stability relative to the protonated 4-pyridinol form in polar solvents.

Impact on Interconversion Dynamics:

The rate of interconversion between the tautomers is also influenced by protonation. The tautomerization process involves the transfer of a proton. In neutral aqueous solution, this can occur through water-mediated proton exchange. In acidic solutions, the protonated forms of the tautomers provide alternative pathways for interconversion.

The presence of an excess of protons can catalyze the tautomerization process. The protonation and deprotonation steps at the nitrogen and oxygen atoms can lower the activation energy barrier for the interconversion. While specific kinetic data for the tautomerization of protonated 4-pyridinol in aqueous solution is scarce in the reviewed literature, it is a general principle that acid catalysis can significantly accelerate keto-enol tautomerization reactions.

Advanced Computational Studies of 4 Pyridinol Hydrate

Quantum Mechanical Approaches to Tautomerism and Structure

Understanding the tautomeric forms of 4-Pyridinol, primarily the equilibrium between the pyridin-4-ol (enol) form and the 4-pyridone (keto) form, is crucial. Computational methods provide detailed insights into the relative stabilities and structural nuances of these tautomers, often in the context of hydration.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are foundational for exploring molecular properties. Studies have utilized these approaches to calculate the relative energies of tautomers and optimize their geometries. For instance, DFT calculations, employing functionals like B3LYP and ωB97XD, along with basis sets such as 6-31G(d) and 6-311++G(d,p), have been used to investigate the tautomeric equilibrium of pyridone derivatives researchgate.netd-nb.info. These calculations often reveal that the 4-pyridone form is generally more stable than the 4-hydroxypyridine (B47283) form in the gas phase, though solvent effects can significantly alter this preference researchgate.net. DFT methods have also been employed to simulate vibrational spectra, aiding in the assignment of experimental data for tautomeric mixtures researchgate.net. The accuracy of DFT calculations is sensitive to the choice of functional and basis set, with hybrid functionals often providing better agreement with experimental data than pure DFT functionals for tautomeric energies chemrxiv.org.

Coupled Cluster (CCSD, CCSD(T)) and Post-Hartree-Fock Methods in Energy Calculations

To achieve higher accuracy in energy calculations, particularly for determining subtle energy differences between tautomers, post-Hartree-Fock methods like Coupled Cluster (CC) are employed. CCSD(T), often considered the "gold standard" for accurate thermochemistry, has been used to refine energy calculations for tautomeric systems, providing more reliable relative stabilities compared to DFT or MP2 methods in some cases d-nb.infowayne.eduaip.org. For example, CCSD(T) calculations have been shown to correctly reproduce the relative stability between 2-pyridone and 2-hydroxypyridine (B17775) in aqueous phases, whereas DFT (B3LYP) predicted the opposite aip.org. These high-level methods are crucial for benchmarking DFT results and for obtaining highly accurate energy values for critical chemical processes.

Basis Set Selection and Convergence Studies

The choice of basis set significantly impacts the accuracy and computational cost of quantum mechanical calculations. Studies often involve systematically increasing the size and quality of the basis set to observe the convergence of calculated properties, such as energies and geometries. For instance, Pople basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used researchgate.netrsc.orglongdom.org. It has been observed that basis set quality, particularly the inclusion of polarization and diffuse functions, is essential for accurately describing hydrogen bonding and tautomeric equilibria wayne.eduresearchgate.netarxiv.org. For example, unpolarized double and triple-zeta basis sets can perform poorly, while polarized versions like 6-31++G** or pcseg-2 show better performance arxiv.org. Basis set superposition error (BSSE) can also influence results, especially with smaller basis sets, and methods like counterpoise corrections or extrapolation to the complete basis set (CBS) limit are used to mitigate these effects researchgate.netnih.gov.

Solvation Models and Explicit Hydration Studies

The behavior of 4-Pyridinol hydrate (B1144303) is heavily influenced by its aqueous environment. Computational studies employ various solvation models to capture these effects.

Continuum Solvation Models (e.g., C-PCM) in Tautomeric Analysis

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the SMD (Solvation Model based on Density) model, are widely used to simulate the effect of a polar solvent like water on molecular properties, including tautomeric equilibria researchgate.netrsc.orglongdom.orgacs.org. These models treat the solvent as a continuous dielectric medium, embedding the solute within a cavity. They are computationally efficient and can qualitatively and quantitatively reproduce the solvent-induced shifts in tautomeric equilibria. For example, continuum models have shown that increasing solvent polarity generally favors the pyridone tautomer over the hydroxypyridine form researchgate.net. The accuracy of these models depends on the correct parametrization of the solute-solvent interactions, including non-electrostatic terms like cavitation and dispersion acs.org.

Investigations of Pyridinol-Water Clusters and Hydrogen Bonding Networksresearchgate.nettsijournals.com

Studies on pyridinol-water interactions have explored the formation of clusters and the intricate hydrogen bonding networks that arise. Research indicates that water molecules can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring researchgate.net. Computational analyses, particularly Density Functional Theory (DFT) calculations, are employed to elucidate these interactions. These studies often investigate sequential hydration energies, revealing how water molecules arrange themselves around the pyridinol core. For instance, in related systems like protonated pyridine, strong hydrogen bonds are observed between the NH+ group and water molecules, forming extended hydrogen-bonding networks researchgate.net. The nature of these interactions, including their strength and geometry, is crucial for understanding the solvation behavior and properties of 4-Pyridinol hydrate in aqueous environments. The hydrogen-bond directionality is a key factor regulating tautomerization pathways when water is involved researchgate.net.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding characteristics of this compound is fundamental to predicting its chemical behavior and properties. Computational methods provide detailed insights into electron distribution, orbital energies, and the nature of chemical bonds within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Analysisphyschemres.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for analyzing the electronic density distribution in molecules, allowing for the identification of atoms, bonds, and their topological properties wikipedia.org. For this compound, QTAIM analysis can be used to characterize the nature of hydrogen bonds and other intermolecular interactions by examining bond critical points (BCPs) and their associated electron densities and Laplacians nih.govresearchgate.net. This method helps to quantify the strength and type of interactions, such as covalent, ionic, or hydrogen bonds, thereby offering a detailed picture of the molecular structure and bonding. QTAIM analysis has been applied to various organic molecules to understand their intra- and intermolecular interactions, including hydrogen bonds nih.govresearchgate.net.

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitalsbenchchem.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties, including its reactivity, stability, and optical behavior ijesit.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical stability and its susceptibility to electronic transitions. A smaller energy gap generally suggests higher reactivity and polarizability ijesit.commdpi.com. Computational studies on this compound and its derivatives often involve calculating these frontier molecular orbital energies using DFT methods. For instance, studies on similar compounds have reported HOMO-LUMO gaps that correlate with their electronic properties and potential applications mdpi.comirjeas.org. The distribution and character of these orbitals also provide insights into charge transfer processes within the molecule ijesit.com.

Table 1: Representative HOMO-LUMO Gap Values for Related Compounds

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Reference |

| 2-hydroxypyridine derivative | DFT/B3LYP/6-31G(d) | Not specified | benchchem.com |

| Hybrid material [(2-OH-pyH+)]2SeO4 | DFT/B3LYP/6-31+G* | ~2.581 | irjeas.org |

| 3-bromo-2-hydroxypyridine | TD-DFT (gas phase) | 5.403 | mdpi.com |

| 5-chloro-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -0.26652 a.u. | ijesit.com |

Note: Values are presented as reported in the respective sources. The unit "a.u." refers to atomic units.

Molecular Dynamics Simulations and Conformational Analysisphyschemres.org

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. For this compound, MD simulations can provide insights into its structural flexibility, the dynamics of hydrogen bonding networks, and how it interacts with its environment. Conformational analysis, often coupled with MD, helps identify the most stable three-dimensional arrangements of the molecule. These simulations are valuable for understanding how the molecule behaves in different conditions, such as in solution or within a crystal lattice. Studies on related systems have utilized MD to characterize solvent shell distributions and the dynamics of hydrogen-bonded complexes researchgate.netfrontiersin.org.

Computational Exploration of Reaction Mechanisms Involving 4-Pyridinolscirp.org

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving 4-Pyridinol. By employing DFT and other quantum chemical calculations, researchers can map out reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of how 4-Pyridinol participates in various transformations, such as tautomerization or reactions with other molecules. For instance, studies have investigated the tautomerization of hydroxypyridines to pyridones, often involving water molecules as catalysts or participants in proton relays researchgate.netwuxibiology.com. These studies reveal that water can significantly lower activation barriers for such reactions. Computational exploration also aids in understanding regioselectivity and stereoselectivity in reactions by analyzing electronic factors and non-covalent interactions at transition states researchgate.net.

Sophisticated Synthetic Methodologies for 4 Pyridinol and Its Derivatives

De Novo Synthesis of 4-Pyridinol Scaffolds

Building the pyridinol core from acyclic precursors, or de novo synthesis, offers a powerful route to structurally diverse and highly substituted derivatives. nih.govchemrxiv.orgcolab.ws These methods are particularly valuable for creating scaffolds that would be difficult to access through simple functionalization.

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the one-pot synthesis of polysubstituted pyridines. jsynthchem.comnih.gov These reactions combine three or more starting materials in a single step to form complex products, often with high yields and operational simplicity. benthamdirect.comacgpubs.org A common approach involves the condensation of aldehydes, active methylene (B1212753) compounds, a nitrogen source (typically ammonium (B1175870) acetate), and another carbonyl compound. jsynthchem.comrsc.org The use of various catalysts, including organocatalysts like L-proline and a range of nanocatalysts, has significantly expanded the scope and efficiency of these transformations. acgpubs.orgrsc.org

For instance, a four-component reaction between an aromatic aldehyde, malononitrile, acetylacetone, and an aromatic amine in the presence of ZnCl2 has been shown to be an effective method for producing polysubstituted pyridines. jsynthchem.com Similarly, nitrogen-doped graphene has been employed as a dual acid-base catalyst for the MCR of arylaldehydes, diethyl-acetylene dicarboxylates, malononitrile, and ammonium acetate (B1210297), affording high yields without the need for toxic solvents or column chromatography. benthamdirect.com

Table 1: Examples of Multi-Component Reactions for Pyridine (B92270) Synthesis

| Reactants | Catalyst | Key Features | Reference |

| Aromatic aldehyde, malononitrile, acetylacetone, aromatic amine | ZnCl2 | Efficient synthesis of significant heterocyclic molecules. | jsynthchem.com |

| Arylaldehydes, diethyl-acetylene dicarboxylates, malononitrile, ammonium acetate | Nitrogen-doped graphene (NDG) | Solvent-free conditions, high yields, reusable catalyst, no chromatography. | benthamdirect.com |

| Aldehydes, cyclohexanone, malononitrile, ammonium acetate | Fe3O4@g-C3N4–SO3H nanocatalyst | Sonication-assisted, mild conditions, broad substrate scope. | rsc.org |

| 6-Substituted-1-tetralone, aromatic aldehydes, ammonium acetate | L-proline | Mild, efficient, high-yielding, and reusable organocatalyst. | acgpubs.org |

The transformation of a 4-pyrone (γ-pyrone) ring into a 4-pyridone ring is a well-established and direct method for synthesizing 4-pyridinol derivatives. nih.govwisconsin.edu This strategy leverages the reactivity of the pyrone ring, particularly at the oxygen heteroatom, which can be displaced by a nitrogen nucleophile. The most common approach involves reacting a substituted 4-pyrone with ammonia (B1221849) or a primary amine, often at elevated temperatures, to yield the corresponding 4-pyridone. mdpi.comnih.govgoogle.com

For example, 2-aryl-6-(trifluoromethyl)-4-pyrones react with ammonia in ethanol (B145695) in an autoclave at 120 °C to produce the corresponding 2-aryl-6-(trifluoromethyl)-4-pyridone in good yield. mdpi.com A general and scalable synthesis has been developed for 2,6-bis(hetaryl)-4-pyridines starting from 2,6-dicyano-4-pyrone. nih.govacs.org The precursor 4-pyrone is first functionalized, and then the pyrone ring is converted to the pyridine ring via a chemoselective reaction with ammonia, leaving the other heterocyclic moieties intact. nih.govacs.org This method has been successfully used to prepare 2,6-bis(tetrazolyl)-4-hydroxypyridine. acs.org

Targeted Functionalization and Derivatization Strategies

Modifying a pre-existing pyridinol ring allows for the precise introduction of functional groups, which is crucial for tuning the molecule's chemical and physical properties.

Achieving regioselectivity—the ability to functionalize a specific position on the ring—is a key challenge in pyridine chemistry. The tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine (B47283) forms can significantly influence reactivity and the position of substitution. rsc.org For instance, the labile tautomerism of N-unsubstituted 5-acyl-4-pyridones dictates their ability to undergo substitution reactions at the OH group. rsc.org

One effective method for achieving regioselectivity involves the activation of pyridine N-oxides. The reaction of pyridine N-oxide derivatives with trifluoromethanesulfonic anhydride (B1165640) activates the ring for nucleophilic attack, allowing for the addition of malonate anions to selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov Another strategy involves the Elbs peroxydisulfate (B1198043) oxidation of 4-pyridone to introduce a hydroxyl group ortho to the existing phenolic group, yielding 3-hydroxy-4-pyridone. nih.govresearchgate.net

A wide array of chemical groups can be introduced onto the pyridinol ring to create a library of derivatives. ontosight.ai Cross-coupling reactions are powerful tools for this purpose, often utilizing halopyridine derivatives as starting points. rsc.org The pyridinol scaffold can also be functionalized through reactions at existing substituents. For example, metalation and subsequent substitution at a methyl group on the ring is a versatile strategy for introducing further donor functions. rsc.org

More advanced methods include skeletal editing, which involves the transformation of the pyridine ring itself. A reported method converts para-substituted pyridine rings into meta-dialkylamino-substituted benzene (B151609) rings through sequential ring-opening and ring-closing reactions, effectively introducing a dialkylamino group onto a carbon that was previously part of the pyridine core. acs.org

Advanced Approaches to Hydrate (B1144303) Synthesis and Characterization

While many syntheses focus on the anhydrous form, the preparation and characterization of hydrates are important, as the presence of water molecules in the crystal lattice can significantly affect a compound's properties. 4-Pyridinol is known to exist as a monohydrate. nih.gov

An improved synthesis of 3-hydroxy-4-pyridone via the Elbs oxidation of 4-pyridone monohydrate involves the isolation of an intermediate hydrated salt, 4-pyridone-3-sulfate. nih.gov In this procedure, 4-pyridone monohydrate is oxidized with sodium peroxydisulfate in a strong alkaline solution. nih.gov After the reaction, the crude product is worked up to isolate the sodium salt of 4-pyridone-3-sulfate. Cooling an ethanolic extract of the salt cake yields crystals of the sodium salt as a hydrate. nih.gov The isolated product was characterized as the sesquihydrate (containing 1.5 molecules of water). nih.gov

Characterization of such hydrates typically involves elemental analysis to confirm the empirical formula, including the water content. Thermal analysis can also be used to observe the loss of water upon heating. In the case of the 4-pyridone-3-sulfate sodium salt sesquihydrate, the compound was noted to decompose gradually between 250–290°C without a distinct melting point. nih.gov

Table 2: Characterization Data for 4-Pyridone-3-Sulfate Sodium Salt Sesquihydrate

| Analysis Type | Calculated for C₅H₄NO₅SNa + 1.5H₂O | Found | Reference |

| Carbon (%) | 25.00 | 25.17 | nih.gov |

| Hydrogen (%) | 2.94 | 2.70 | nih.gov |

| Nitrogen (%) | 5.83 | 5.87 | nih.gov |

| Physical Property | Observation | ||

| Appearance | Off-white crystals | - | nih.gov |

| Thermal Behavior | Decomposes 250–290°C | - | nih.gov |

Controlled Crystallization of Hydrate Forms

The controlled crystallization of 4-pyridinol and its derivatives is a critical process for isolating specific solid-state forms, particularly its hydrates. The formation of hydrates, crystalline solids containing water molecules within the crystal lattice, is common for polar molecules like 4-pyridinol which possess hydrogen bond donor and acceptor sites. crystallizationsystems.com The deliberate control over the crystallization process allows for the selective production of desired hydrate forms, which can exhibit different physical properties compared to their anhydrous counterparts. iucr.org

Key methodologies for the controlled crystallization of 4-pyridinol hydrates involve the careful manipulation of several experimental parameters:

Solvent System Selection: The choice of solvent is fundamental. Crystallization from aqueous solutions is the most direct method for forming hydrates. crystallizationsystems.com However, the use of mixed solvent systems, such as water with organic solvents like ethanol or methanol (B129727), can also be employed. For instance, in the synthesis of related compounds like 3-hydroxy-4-pyridone, crystallization from water, ethanol, or methanol has been utilized to obtain different crystalline products, including solvates. nih.govresearchgate.net The water activity in the solvent system is a crucial factor; controlling this can favor the nucleation and growth of a hydrate over an anhydrate form. crystallizationsystems.com

Temperature and Cooling Rate: Temperature significantly affects the solubility of 4-pyridinol and the stability of its hydrate forms. Controlled cooling of a saturated solution at a specific rate can influence the nucleation process, leading to a particular hydrate polymorph. Temperature cycling is another technique used in hydrate screening to explore the formation of different crystalline forms. crystallizationsystems.com

pH Control: For ionizable molecules like 4-pyridinol and its derivatives, the pH of the crystallization medium is a powerful tool to control the solid form outcome. The state of ionization of the molecule affects its intermolecular interactions and, consequently, the crystal packing. Studies on related hydroxynicotinic acids have demonstrated that varying the pH of the aqueous solution leads to a diverse range of solid forms, including different hydrates and salts. unl.pt

Control of Supersaturation: The rate at which supersaturation is generated and the level of supersaturation achieved are critical for controlling which crystalline form nucleates. Techniques such as slow evaporation, vapor diffusion, or anti-solvent addition can be precisely controlled to favor the formation of a specific, often metastable, hydrate. For example, using an amorphous starting material can ensure solutions are supersaturated with respect to hydrate forms, aiding in their selective crystallization. nih.gov

Slurry Conversion: Slurrying an anhydrous form of a compound in an aqueous or mixed-solvent system can lead to its transformation into a more stable hydrate form. This solvent-mediated transformation is a common method for identifying and producing the most thermodynamically stable hydrate at a given temperature. researchgate.net

Through the meticulous application of these methods, researchers can direct the crystallization process to yield specific 4-pyridinol hydrate forms with desired characteristics.

Influence of Crystallization Conditions on Hydrate Stoichiometry

The stoichiometry of a hydrate, which describes the molar ratio of the host compound to water, is highly dependent on the crystallization conditions. 4-Pyridinol and its derivatives can form both stoichiometric hydrates, with a fixed water-to-host ratio, and non-stoichiometric hydrates, where the water content can vary within a certain range without changing the fundamental crystal structure. crystallizationsystems.comnih.gov The conditions under which crystallization occurs dictate which type of hydrate is formed and its specific stoichiometry.

Stoichiometric Hydrates: The formation of a specific, well-defined stoichiometric hydrate is often dictated by a precise set of thermodynamic conditions. A notable example is the complex hydrate of 4-pyridone, the major tautomer of 4-pyridinol in aqueous solution, which crystallizes as a 6/5-hydrate (C₅H₅NO)₅·6H₂O. researchgate.net This unusual stoichiometry indicates a highly complex and specific packing arrangement where the crystal lattice accommodates a fixed number of water molecules relative to the pyridone molecules. The formation of such a structure is sensitive to the precise conditions of crystallization, including concentration and temperature, which allow for the assembly of the intricate network of hydrogen bonds stabilizing this particular form.

Non-Stoichiometric Hydrates: Non-stoichiometric hydrates are often characterized by water molecules located in channels or voids within the crystal lattice. mdpi.com The water content in these hydrates can be highly sensitive to the ambient relative humidity (RH).

Relative Humidity (RH): The RH of the environment during crystallization and subsequent storage is a primary determinant of the water content in non-stoichiometric hydrates. The crystal lattice can reversibly absorb or desorb water in response to changes in ambient humidity, leading to a continuous variation in hydrate stoichiometry. nih.gov For some compounds, this can result in the formation of intermediate hydrate states with variable water content. nih.gov Extreme drying conditions can sometimes force the removal of all water, which may lead to a collapse of the crystal structure into an amorphous phase or transformation to an anhydrous polymorph. crystallizationsystems.comnih.gov

Solvent Composition and pH: The composition of the crystallization solvent and its pH can influence not only whether a hydrate forms but also its potential stoichiometry. The presence of co-solvents can alter the water activity, while pH affects the charge state of the molecule. unl.pt These factors modify the hydrogen bonding network and packing efficiency, potentially creating structures that can accommodate variable amounts of water. crystallizationsystems.com For example, the crystallization of a praseodymium complex with a 4-hydroxypyridine derivative resulted in a hydrate with extensively disordered and partially occupied co-crystallizing water molecules, a hallmark of non-stoichiometric hydration. iucr.org

The table below summarizes the influence of various crystallization conditions on the resulting hydrate forms, drawing parallels from studies on 4-pyridinol derivatives and general principles of hydrate crystallization.

| Crystallization Condition | Influence on Hydrate Stoichiometry | Example/Principle |

|---|---|---|

| Water Activity / Solvent | High water activity favors hydrate formation. Specific stoichiometric hydrates may require specific solvent environments. | Crystallization from purely aqueous solutions is the most direct route to hydrates. crystallizationsystems.com |

| Temperature | Determines the stable crystalline phase (anhydrate vs. hydrate). Can influence which stoichiometric hydrate forms. | A hydrate may be stable only below a certain transition temperature. |

| Relative Humidity (RH) | Directly controls the water content in non-stoichiometric hydrates. Can induce transformations between anhydrate and hydrate forms. nih.gov | The water content of a non-stoichiometric hydrate can vary continuously over a specific RH range. nih.gov |

| pH | Alters the molecular species (neutral, zwitterionic, or salt), influencing crystal packing and the ability to incorporate water. unl.pt | Crystallization of hydroxynicotinic acids at different pH values yields various solid forms. unl.pt |

| Presence of Other Ions/Molecules | Can lead to the formation of complex co-crystal hydrates with unique stoichiometries. | 4-Pyridone forms a co-crystal with nitric acid researchgate.net and various metal complexes form hydrates. iucr.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Pathways for 4 Pyridinol Hydrate

Biocatalytic Degradation Pathways

Microorganisms employ specific enzymatic pathways to degrade 4-hydroxypyridine (B47283). These pathways typically involve initial hydroxylation followed by oxidative ring cleavage.

The biodegradation of 4-hydroxypyridine often commences with a hydroxylation step. For example, in Arthrobacter sp. strain IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase, KpiA, which introduces a hydroxyl group at the C3 position. mdpi.comnih.gov Similarly, Agrobacterium sp. utilizes a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, identified as 4-hydroxypyridine-3-hydroxylase, to perform this initial hydroxylation. mdpi.comnih.govportlandpress.com

Following hydroxylation, the resulting dihydroxylated intermediate undergoes oxidative ring cleavage. In Arthrobacter sp. IN13, this ring opening is mediated by an amidohydrolase, KpiC. mdpi.comnih.gov It is noteworthy that some microbial degradation pathways for pyridine (B92270) itself can involve direct ring cleavage by monooxygenase systems without a preceding hydroxylation step. asm.orgvu.ltnih.gov

A key intermediate identified in the microbial metabolism of 4-hydroxypyridine is 3,4-dihydroxypyridine (34DHP) , formed by the initial hydroxylation reaction. mdpi.comnih.govportlandpress.coma2bchem.com Further degradation involves the cleavage of the pyridine ring. In the pathway elucidated for Arthrobacter sp. IN13, subsequent intermediates include 3-(N-formyl)-formiminopyruvate and 3-formylpyruvate, which are formed through the action of the KpiB hydrolase. mdpi.comnih.gov

| Intermediate Metabolite | Enzyme(s) Involved | Source Organism/System |

| 3,4-dihydroxypyridine (34DHP) | KpiA (flavin-dependent monooxygenase) | Arthrobacter sp. IN13 |

| 3,4-dihydroxypyridine (34DHP) | 4-hydroxypyridine 3-hydroxylase (FAD-dependent monooxygenase) | Agrobacterium sp. |

| 3-(N-formyl)-formiminopyruvate | KpiC (amidohydrolase) | Arthrobacter sp. IN13 |

| 3-formylpyruvate | KpiB (hydrolase) | Arthrobacter sp. IN13 |

Photochemical Reactions and Excited State Dynamics

The photochemical behavior of 4-pyridone is dependent on its physical state. In solid form, 4-pyridone generally exhibits inertness when exposed to various UV light sources. und.edu However, when in solution, 4-pyridone can undergo [4+4] photocycloaddition reactions upon irradiation with UV-C light, often yielding dimeric products with high efficiency, such as 90%. und.edu Related compounds, including 5,6-dihydro-4-pyridones, have demonstrated the capacity to participate in [2+2] photocycloaddition reactions with activated olefins. chimia.chrsc.org Studies on other pyridine derivatives, such as 4-[4′-(dimethylamino)styryl]pyridine, investigate excited-state dynamics involving proton-coupled electron transfer, highlighting the complex photophysical processes that can occur within pyridine-based systems. nih.govacs.org

Intermolecular Interactions and Supramolecular Assembly of 4 Pyridinol Hydrate

Formation of Co-crystals and Metal-Organic Frameworks

4-Pyridinol as a Ligand in Coordination Chemistry

4-Pyridinol, which exists in a tautomeric equilibrium with its keto form, 4-pyridone, demonstrates versatile behavior as a ligand in coordination chemistry. vulcanchem.comacs.org This tautomerism allows it to coordinate to metal ions through either the nitrogen atom as 4-hydroxypyridine (B47283) or the oxygen atom as 4-pyridone, a characteristic that significantly influences the resulting molecular architecture. bibliomed.orgtandfonline.com The specific coordination mode is often dictated by the metal ion, the solvent, and the presence of other ligands in the coordination sphere. mdpi.com

The hydroxypyridine form is commonly observed in complexes with second and third-row transition metals, though examples with iron and copper also exist. tandfonline.com Conversely, the pyridone tautomer frequently coordinates to various transition metals and lanthanide ions, acting as either a terminal or a bridging ligand. tandfonline.com For instance, in a zinc quinaldinate complex, 4-pyridinol coordinates in its 4-pyridone form via the oxygen atom. mdpi.com 4-Pyridinol hydrate (B1144303) can also act as a ligand to form complexes with transition metals, such as silver coordination polymers that have been shown to possess photocatalytic activity. vulcanchem.com

A particularly noteworthy case involves a copper(II) perchlorate (B79767) complex, where both the N-coordinated 4-hydroxypyridine and the O-coordinated 4-pyridone tautomers are bound to the same Cu(II) center within a single crystal structure. tandfonline.comtandfonline.com This unusual coordination behavior highlights the ligand's adaptability. The structure consists of a [Cu(2-Br-4-HOpy)₂(2-Br-4-pyone)₂]²⁺ dication, where the copper ion is coordinated by two molecules of the hydroxypyridine form and two of the pyridone form. tandfonline.com The ability of hydroxypyridine/pyridone molecules to form hydrogen bonds and other intermolecular interactions is a key factor in the stabilization of extended crystal lattices. bibliomed.org

| Metal Ion | Coordinated Tautomer | Coordination Atom | Complex Example | Reference(s) |

| Zinc(II) | 4-Pyridone | Oxygen | [Zn(quin)₂(4-Pyridone)] | mdpi.com |

| Silver(I) | 4-Pyridinol | Not Specified | Silver coordination polymers | vulcanchem.com |

| Copper(II) | 4-Hydroxypyridine and 4-Pyridone | Nitrogen and Oxygen | [Cu(2-Br-4-HOpy)₂(2-Br-4-pyone)₂]²⁺ | tandfonline.comtandfonline.com |

Assembly of Polyiodide Networks with Pyridinol-Based Macrocycles

Pyridinol-based macrocycles have been utilized in the construction of complex supramolecular structures, specifically in the assembly of polyiodide networks. acs.orgresearchgate.netnih.gov These networks are of significant interest for developing new electronic materials, with the inclusion of metal ions potentially enhancing their mechanical properties and thermal stability. researchgate.netnih.gov

Research has demonstrated the construction of polyiodide networks using copper(II) complexes of pyridinol-based tetraazacyclophanes as countercations. acs.orgnih.govuv.es The assembly of these crystalline structures occurs from aqueous solutions and involves complex cations such as [CuL]²⁺ and the deprotonated [Cu(H₋₁L)]⁺. acs.orgresearchgate.net A primary structural feature of these systems is the coordination of the pyridinol unit to two separate metal ions, which results in the formation of polymeric coordination chains with the general formula {[Cu(H₋₁L)]}nⁿ⁺. acs.orgresearchgate.netnih.gov

However, in the presence of an iodide/diiodine (I⁻/I₂) couple, this tendency toward polymerization is interrupted. acs.orgresearchgate.net Instead, dimeric structures like [(CuL)(CuH₋₁L)]³⁺ are formed, which then become encapsulated by extensive polyiodide networks. acs.orgresearchgate.netnih.gov The coordination of the pyridinol group to two metal centers is crucial, as it transforms the charge on the ring surface from negative to positive. acs.orgresearchgate.netnih.gov This charge inversion creates an environment conducive to the assembly of the polyiodide anions. acs.orgresearchgate.net Furthermore, modifying the macrocyclic ligand, for instance through N-methylation, can shift the directional control of the supramolecular assembly from hydrogen bonding to iodine-iodine (I···I) interactions. acs.orgnih.govuv.es This shift promotes a more extended concatenation of iodine atoms and strengthens the I···I contacts, a promising feature for creating effective electronic materials. acs.orgnih.gov

| Complex Cation | Ligand Type (L) | Role in Assembly | Resulting Structure | Reference(s) |

| [CuL]²⁺ | Pyridinol-based tetraazacyclophane | Countercation for polyiodide network | Forms dimeric units with [Cu(H₋₁L)]⁺ | acs.orgresearchgate.netnih.gov |

| [Cu(H₋₁L)]⁺ | Deprotonated pyridinol-based tetraazacyclophane | Forms polymeric chains {[Cu(H₋₁L)]}nⁿ⁺ | Encapsulated by polyiodide networks | acs.orgresearchgate.netnih.gov |

| [(CuL)(CuH₋₁L)]³⁺ | Dimer of the above complexes | Dimeric core surrounded by polyiodides | Halts polymerization | acs.orgresearchgate.netnih.gov |

Advanced Analytical Techniques for Characterization of 4 Pyridinol Hydrate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide crucial insights into the electronic structure, functional groups, and connectivity of molecules. For 4-Pyridinol hydrate (B1144303), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools.

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For 4-Pyridinol hydrate, ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms. ¹³C NMR reveals the carbon skeleton, and ¹⁵N NMR can offer insights into the nitrogen environment.

The tautomeric nature of 4-pyridinol, existing in equilibrium with 4-hydroxypyridine (B47283), is often discernible through NMR studies. Differences in chemical shifts and coupling patterns can help distinguish between the pyridinol (aromatic) and pyridone (keto) forms, as well as confirm the presence and position of the hydrate water molecules. Studies on similar pyridine (B92270) derivatives indicate that ¹H NMR spectra typically show distinct signals for aromatic protons, with their chemical shifts influenced by substituents and tautomeric forms researchgate.netchemrxiv.org. ¹³C NMR spectra would similarly display characteristic signals for the pyridine ring carbons and any other carbons present. For instance, the presence of a hydroxyl group or a carbonyl group in different tautomeric forms would lead to observable differences in ¹³C chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Assignment/Notes |

| ¹H | H-2, H-6 | ~6.5-7.0 | CDCl₃ | Aromatic protons, indicative of pyridinol form |

| ¹H | H-3, H-5 | ~6.5-7.0 | CDCl₃ | Aromatic protons, indicative of pyridinol form |

| ¹H | OH/NH | Variable | CDCl₃ | Exchangeable proton, depends on tautomer and solvent |

| ¹³C | C-2, C-6 | ~150-160 | CDCl₃ | Aromatic carbons, influenced by OH/NH group |

| ¹³C | C-3, C-5 | ~100-110 | CDCl₃ | Aromatic carbons |

| ¹³C | C-4 | ~160-170 | CDCl₃ | Carbon bearing OH/NH group, sensitive to tautomerism |

Note: The specific chemical shifts can vary significantly based on the solvent, concentration, temperature, and the precise tautomeric and hydration state.

¹⁵N NMR, though less commonly reported due to lower natural abundance and sensitivity, can provide definitive information about the nitrogen atom's electronic environment, further aiding in tautomer identification ajol.info.

IR spectroscopy is highly effective for identifying functional groups present in a molecule. For this compound, key vibrational modes would include O-H stretching (from the hydroxyl group and water), C-H stretching (aromatic), C=C and C=N stretching within the pyridine ring, and C-O stretching. The presence of hydrogen bonding, common in hydrates and in tautomeric forms, often leads to broad and shifted O-H stretching bands.

Table 2: Characteristic IR Absorption Bands (Approximate)

| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (hydrate) | 3200-3600 | Broad, strong | Indicates presence of water molecules and hydrogen bonding |

| O-H Stretch (pyridinol) | 3200-3500 | Broad | May be present depending on tautomeric equilibrium |

| C-H Stretch (aromatic) | 3000-3100 | Medium | Indicates aromatic ring protons |

| C=C/C=N Stretch (ring) | 1500-1650 | Medium/Strong | Characteristic of the pyridine ring system |

| C-O Stretch | 1000-1250 | Medium | Associated with the hydroxyl group |

| C=O Stretch (pyridone) | 1650-1700 | Strong | If the pyridone tautomer is present |

UV-Vis spectroscopy probes electronic transitions within the molecule, providing information about conjugated systems and chromophores. The absorption maxima (λmax) and extinction coefficients can be indicative of the aromaticity and the predominant tautomeric form in solution. Studies on similar hydroxypyridines suggest that the UV-Vis spectrum can differentiate between the pyridinol and pyridone forms, with shifts in absorption bands reflecting changes in the electronic delocalization nih.gov.

Linear-polarized IR spectroscopy, particularly in the solid state, offers more refined information than conventional IR by analyzing the orientation of molecular vibrations relative to the crystal axes. This technique can reveal details about molecular symmetry, hydrogen bonding directions, and the arrangement of molecules within the crystal lattice. By measuring the dichroism of specific absorption bands, researchers can infer the orientation of functional groups and the molecule as a whole, which is invaluable for understanding solid-state packing and intermolecular interactions nih.govacs.orgresearchgate.net. For this compound, this method could help determine the orientation of the water molecules and the pyridine ring within the crystal, providing complementary data to X-ray diffraction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information about bond lengths, bond angles, molecular geometry, and intermolecular interactions.

Table 3: Representative Crystal Data Parameters (Illustrative)

| Parameter | Value (Å or °) | Space Group | Notes |

| Unit Cell Length 'a' | 18.686 (4) | Fdd2 | From a Cu complex hydrate researchgate.netiucr.org |

| Unit Cell Length 'b' | 44.033 (8) | Fdd2 | From a Cu complex hydrate researchgate.netiucr.org |

| Unit Cell Length 'c' | 10.3812 (18) | Fdd2 | From a Cu complex hydrate researchgate.netiucr.org |

| Volume (V) | 8542 (3) ų | Fdd2 | From a Cu complex hydrate researchgate.netiucr.org |

| Z (Molecules/cell) | 16 | Fdd2 | From a Cu complex hydrate researchgate.netiucr.org |

| R[F² > 2σ(F²)] | 0.027 | Fdd2 | Refinement parameter researchgate.netiucr.org |

| wR(F²) | 0.066 | Fdd2 | Refinement parameter researchgate.netiucr.org |

Note: The specific crystal data (unit cell parameters, space group) are highly dependent on the exact compound, including the presence of counterions or co-crystallized molecules, and the number of hydrate molecules.

Table 4: Representative Bond Lengths and Angles (Illustrative)

| Bond/Angle | Length/Angle (Å or °) | Tautomeric Form | Notes |

| C-O (pyridinol) | ~1.35-1.40 | Pyridinol | Single bond character, part of aromatic ring |

| C=O (pyridone) | ~1.22-1.24 | Pyridone | Double bond character, carbonyl group |

| C-N (pyridinol) | ~1.33-1.36 | Pyridinol | Intermediate between single and double bond |

| C-N (pyridone) | ~1.38-1.40 | Pyridone | Single bond character, part of amide system |

| N-H (pyridone) | ~1.01-1.03 | Pyridone | Hydrogen bonded to adjacent molecule |

| C-C ring (aromatic) | ~1.39-1.40 | Pyridinol | Characteristic of aromatic systems |

| C-C ring (pyridone) | ~1.45-1.50 | Pyridone | Single bond character |

| C-C ring (pyridone) | ~1.35-1.40 | Pyridone | Double bond character |

| Ring Planarity | Low deviation | Pyridinol | Indicates aromatic delocalization |

| Ring Planarity | Slight deviation | Pyridone | Less aromatic, more localized double bonds |

Note: The exact values depend on the specific crystal structure and tautomeric state observed.

The analysis of bond lengths and angles from SC-XRD provides definitive evidence for the predominant tautomeric form in the solid state and offers a detailed understanding of the molecular geometry and intermolecular interactions, including hydrogen bonding and potential π–π stacking, which are crucial for the compound's crystalline properties.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are indispensable for separating, identifying, and quantifying this compound and potential impurities. These methods provide detailed molecular information.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

HPLC-MS is a powerful technique for the analysis of this compound, offering high sensitivity and specificity. It combines the separation capabilities of HPLC with the identification power of mass spectrometry. Studies have demonstrated the utility of LC-MS for analyzing compounds with pyridine moieties. For instance, a method was developed for analyzing pyridine and its derivatives, noting that their hydrophilic nature can sometimes necessitate the use of ion-pairing reagents, which may not be compatible with MS detection. However, optimized mobile phases can allow for MS detection helixchrom.com. In a related application, LC-MS was successfully employed to quantify potentially genotoxic impurities, including pyridine derivatives, in pharmaceutical materials, utilizing reversed-phase separation with a mobile phase containing ammonium (B1175870) acetate (B1210297) and formic acid nih.gov. The mass spectrometer was operated in selected ion monitoring mode, detecting specific m/z values for identified compounds nih.gov. LC-MS, particularly with Electrospray Ionization (ESI), is well-suited for analyzing polar and moderately polar compounds like this compound, allowing for the detection of the molecular ion or protonated species nih.govarxiv.org.

Table 7.3.1: Representative LC-MS Parameters and Findings for Pyridine Derivatives

| Technique | Mobile Phase Components | Column Type | Ionization Mode | Detected Ions (m/z) | Application Example | Reference |

| LC-MS | Water-Methanol, NH4OAc, Formic Acid | Kromasil CN | ESI+ (SIM) | 80 (Pyridine), 95 (3-aminopyridine) | Impurity profiling in pharmaceuticals | nih.gov |

| LC-ESI-QQ | Not specified | Not specified | ESI | 96.05 (precursor) | General compound analysis | nih.gov |

| HPLC-HRMS | Water/Methanol (B129727), Acetonitrile/Methanol | C18, Cyano, Aminopropyl | ESI+ | Various (e.g., 7-membered ring compounds) | Identification of N-bearing molecules | arxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is typically used for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, direct GC-MS analysis might be challenging without prior derivatization to increase its volatility and thermal stability. Derivatization techniques, such as silylation, can convert polar functional groups into less polar, more volatile derivatives suitable for GC analysis sigmaaldrich.com. For pyridine derivatives, derivatization prior to GC-MS analysis has been noted as a necessary step figshare.com. Studies involving GC-MS for related compounds have focused on optimizing extraction solvents and derivatization procedures to improve the detection of low-abundance analytes mdpi.com. The analysis involves identifying compounds by matching mass spectra and retention indices with databases and reference compounds researchgate.net.

Table 7.3.2: GC-MS Considerations for Polar Compounds

| Technique | Requirement for Polar Compounds | Derivatization Example | Analytical Goal | Reference |

| GC-MS | Derivatization for volatility | Silylation (e.g., MTBSTFA) | Increased volatility, improved chromatography | sigmaaldrich.comfigshare.com |

| GC-MS | Derivatization for volatility | Acetic anhydride (B1165640), sodium carbonate buffer | Enhanced detection of specific analytes | mdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular and Protonated Forms

ESI-MS is a soft ionization technique frequently coupled with HPLC or used for direct infusion analysis. It is particularly effective for ionizing polar and thermally labile compounds, generating molecular ions, protonated species ([M+H]+), or deprotonated species ([M-H]-), and adducts with alkali metals. For this compound, ESI-MS can confirm its molecular weight and provide insights into its structure through fragmentation patterns in MS/MS experiments. Collision cross-section data obtained via ESI-MS can also aid in structural elucidation nih.gov. Studies on related pyridine derivatives have utilized ESI-MS to analyze both neutral and protonated forms, with fragmentation pathways providing structural information researchgate.netresearchgate.net. For example, protonated pyridinium (B92312) ions are known to accelerate chemical transformations, and their characterization via HRMS-ESI is a key analytical approach nsf.gov.

Table 7.3.3: ESI-MS Applications for Pyridine Derivatives

| Technique | Ionization Mode | Observed Species | Analytical Information | Reference |

| ESI-MS | Positive/Negative | [M+H]+, [M-H]- | Molecular weight, fragmentation patterns | nih.govresearchgate.netresearchgate.netnsf.gov |

| HRMS-ESI | Positive | Molecular ions, adducts | High-resolution mass measurement for elemental composition | arxiv.orgnsf.gov |

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis methods provide critical information about the physical state, thermal stability, and phase transitions of solid this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere egyankosh.ac.inetamu.edu. For this compound, TGA can be used to determine its thermal stability and to identify the presence and loss of water of hydration. Hydrated compounds typically show a distinct mass loss at temperatures corresponding to the evaporation of water molecules. For example, a study on a pyridoxine (B80251) derivative hydrate indicated a loss of water (4.7%) at a specific temperature range ugd.edu.mk. TGA can also reveal decomposition temperatures and patterns, providing information about the compound's chemical stability at elevated temperatures egyankosh.ac.iniitk.ac.in. The derivative thermogravimetric (DTG) curve, which represents the rate of mass change, can help in precisely identifying the temperatures at which mass loss events occur egyankosh.ac.inetamu.edu.

Table 7.4.1: TGA Applications and Findings for Hydrated Compounds

| Technique | Measurement | Information Gained | Example Observation for Hydrates | Reference |

| TGA | Mass vs. Temperature | Thermal stability, decomposition profile, moisture content | Mass loss corresponding to water of hydration | egyankosh.ac.inetamu.eduugd.edu.mkiitk.ac.in |

| DTG | Rate of Mass Change vs. Temperature | Onset and completion of mass loss events | Pinpointing dehydration temperatures | etamu.eduugd.edu.mk |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program iitk.ac.inhtdcorp.commeasurlabs.com. This technique is invaluable for characterizing the solid-state properties of this compound, including its melting point, phase transitions, and thermal events such as dehydration or decomposition. For instance, DSC can detect endothermic processes associated with the loss of physically adsorbed water up to a certain temperature, followed by an endotherm for melting, and a strong endotherm for major decomposition mdpi.com. The melting point and enthalpy of melting are key parameters for assessing purity and identifying polymorphs htdcorp.commeasurlabs.com. DSC can also distinguish between events with and without associated mass loss, complementing TGA data iitk.ac.in. Studies on related compounds, such as pyridinium salts, show melting points occurring above 100 °C due to strong cation-anion interactions mdpi.com.

Table 7.4.2: DSC Applications and Findings for Solid-State Characterization

| Technique | Measurement | Information Gained | Example Observation | Reference |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of melting, phase transitions, thermal stability | Endothermic peak for melting, dehydration events | researchgate.netiitk.ac.inhtdcorp.commeasurlabs.commdpi.comresearchgate.net |

| DSC/TGA | Simultaneous Measurement | Correlation of thermal events with mass changes | Identifying specific decomposition steps | iitk.ac.inmdpi.comresearchgate.net |

Compound Name List:

this compound

4-Pyridone

4-Hydroxypyridine

Pyridine

4-dimethylaminopyridine (B28879)

N, N-dimethylaniline

3-aminopyridine

4-aminopyridine

3,4-diaminopyridine

4-aminoquinoline

Pyridoxine

Ferulic acid

Syringic acid

Ammonium acetate

Formic acid

Acetonitrile

Methanol

Water

Alkanes (C7-C22)

2-furfural

2-furan methanol

Pyrazines

Furan derivatives

Aldehydes